[3H]pentazocine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H27NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-3,5-ditritio-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1/i6T,12T |
InChI Key |
VOKSWYLNZZRQPF-BXKNQVALSA-N |
Isomeric SMILES |
[3H]C1=CC2=C(C(=C1O)[3H])[C@]3(CCN([C@@H](C2)[C@H]3C)CC=C(C)C)C |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Origin of Product |
United States |
Radiochemical Synthesis and Purity of 3h Pentazocine
The generation of high-purity, high-specific-activity [3H]pentazocine is a multi-step process that demands precision and careful control of reaction conditions. The most cited method involves the tritium (B154650) labeling of an optically pure precursor to yield the final radiolabeled compound.
Synthetic Pathways for Tritium Labeling of Pentazocine (B1679294)
The established and widely referenced synthesis for tritium-labeled (+)-pentazocine commences with the optically pure precursor, (+)-normetazocine. nih.gov The process is a three-step synthesis designed to introduce the tritium isotope into the pentazocine molecule. nih.gov Specifically, the tritium atoms are incorporated at the 1 and 3 positions of the aromatic ring of the pentazocine structure. google.com
While the detailed experimental protocol for each of the three steps is often proprietary to the synthesizing laboratory, the general principles of tritium labeling can be applied to understand the likely synthetic route. Such methods typically include:
Tritium-Halogen Exchange: This common technique involves the replacement of a halogen atom (such as bromine or iodine) on the aromatic ring of a precursor molecule with a tritium atom, often using a catalyst like palladium.
Tritide Reductions: This approach introduces tritium via the reduction of a suitable functional group, such as a ketone or an ester, using a tritium-containing reducing agent. nih.gov
Metal-Catalyzed Hydrogen Isotope Exchange: These modern methods can introduce tritium into a molecule by exchanging hydrogen atoms with tritium gas, facilitated by a metal catalyst. nih.gov
For the synthesis of this compound from (+)-normetazocine, a combination of these or similar chemical transformations would be employed to achieve the desired tritiated product. The process is meticulously controlled to ensure the specific placement of the tritium labels and to maintain the stereochemical integrity of the molecule.
Radiochemical Purity and Specific Activity Determination
Following the synthesis, it is imperative to determine the radiochemical purity and specific activity of the this compound. Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. ymaws.com The specific activity refers to the amount of radioactivity per unit mass of the compound.
Radiochemical Purity: The determination of radiochemical purity is crucial to ensure that observed biological effects are due to the intended radioligand and not to radioactive impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for this analysis. farmaciajournal.comunipr.it
For this compound, a validated HPLC method would involve the use of a suitable column, such as a C18 reversed-phase column, and a mobile phase optimized to separate the this compound from any potential radiolabeled impurities. The eluent would be monitored by a radioactivity detector to quantify the percentage of radioactivity associated with the peak corresponding to pentazocine. A typical HPLC system for purity analysis is detailed in the table below.
| Parameter | Description |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector |
| Column | Reversed-phase C18 column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with the exact ratio optimized for separation. |
| Detection | In-line radioactivity detector to monitor the tritium beta-emission. |
| Purity Specification | Typically >97% |
TLC provides a more rapid, albeit less resolute, method for purity assessment. A small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in a solvent system capable of separating the desired compound from impurities. The distribution of radioactivity on the plate is then analyzed to determine the radiochemical purity.
Specific Activity: The specific activity of this compound is a critical parameter, as it determines the sensitivity of binding assays. A high specific activity allows for the detection of low concentrations of receptor sites. The synthesis starting from (+)-normetazocine has been reported to yield this compound with a specific activity of 26.6 Curies per millimole (Ci/mmol). nih.gov This value is determined by quantifying the total radioactivity and the total mass of the pentazocine in a given sample.
| Parameter | Value | Reference |
|---|---|---|
| Specific Activity | 26.6 Ci/mmol | nih.gov |
Characterization of 3h Pentazocine As a Radioligand for Receptor Studies
Binding Kinetics of [3H]Pentazocine
The kinetic properties of a radioligand, which describe the rates of its association with and dissociation from its target receptor, are crucial for designing and interpreting binding assays. Studies have demonstrated that 3H-pentazocine possesses reversible binding characteristics suitable for kinetic analysis. nih.gov
The association rate constant (k_on) quantifies the speed at which the radioligand binds to its receptor. While kinetic studies have been performed on 3H-pentazocine in various preparations, including human cerebellar membranes, the specific numerical values for the association rate constants are not widely reported in the primary literature. nih.gov The determination of these constants is integral to understanding the full kinetic profile of the ligand-receptor interaction.
The dissociation of 3H-pentazocine from sigma-1 receptors in guinea pig brain membranes has been characterized. In these preparations, the binding reaches equilibrium by 120 minutes, and the dissociation process is complete within 420 minutes. The dissociation has a reported half-life (t₁/₂) of 121 minutes. Based on this half-life, the dissociation rate constant (k_off) can be calculated to be approximately 0.0057 min⁻¹.
Saturation Binding Analysis of this compound
Saturation binding experiments are fundamental for determining the affinity of a radioligand for its receptor, expressed as the dissociation constant (K_d), and the density of receptors in a given tissue, known as the maximum binding capacity (B_max).
3H-Pentazocine exhibits high affinity, with K_d values typically in the low nanomolar range across different species and tissues. In membranes from the guinea pig brain, K_d values have been reported as 2.9 nM and 5.13 nM in separate studies. nih.gov For rat brain membranes, 3H-pentazocine binds to a single population of sites with a K_d of approximately 7.0 nM. nih.gov
In human brain tissue, binding studies in the frontal cortex revealed a K_d of 3.68 nM. nih.gov Research on human cerebellar membranes identified two distinct affinity sites: a high-affinity site (K_DH) with a K_d of 1.4 nM and a low-affinity site (K_DL) with a K_d of 33.6 nM. nih.gov
Table 1: Dissociation Constants (K_d) of this compound in Various Preparations
| Biological Preparation | Dissociation Constant (K_d) (nM) | Source |
|---|---|---|
| Guinea-Pig Brain Membranes | 2.9 | [ ] |
| Guinea-Pig Brain Membranes | 5.13 ± 0.97 | nih.gov |
| Rat Brain Membranes | ~7.0 | nih.gov |
| Human Frontal Cortex | 3.68 ± 0.46 | nih.gov |
| Human Cerebellum (High Affinity) | 1.4 ± 0.7 | nih.gov |
| Human Cerebellum (Low Affinity) | 33.6 ± 11.9 | nih.gov |
The density of sigma-1 receptors, as measured by the B_max of 3H-pentazocine, varies significantly between tissues. In guinea pig brain membranes, reported B_max values include 1998 fmol/mg of protein and 1146 fmol/mg of protein. nih.gov For rat brain membranes, a lower density of 280 fmol/mg of protein has been observed. nih.gov In the human frontal cortex, the B_max was determined to be 0.637 pmol/mg of protein (equivalent to 637 fmol/mg). nih.gov Data for the B_max in human cerebellum, prostate tumor cells, and yeast cells are not specified in the reviewed scientific literature.
Table 2: Maximum Binding Capacities (B_max) of this compound
| Biological Preparation | Maximum Binding Capacity (B_max) | Source |
|---|---|---|
| Guinea-Pig Brain Membranes | 1998 fmol/mg protein | [ ] |
| Guinea-Pig Brain Membranes | 1146 ± 122 fmol/mg protein | nih.gov |
| Rat Brain Membranes | 280 fmol/mg protein | nih.gov |
| Human Frontal Cortex | 637 ± 107 fmol/mg protein | nih.gov |
Non-Specific Binding Characteristics of this compound
A critical advantage of 3H-pentazocine as a radioligand is its low level of non-specific binding. researchgate.net In studies using guinea pig brain membranes, specific binding consistently accounts for over 90% of the total binding observed. [ ] This characteristic enhances the signal-to-noise ratio, allowing for more accurate quantification of specific receptor sites.
Non-specific binding is typically determined in assays by including a high concentration (e.g., 10 µM) of an unlabeled competing ligand, such as haloperidol (B65202), in a parallel set of experiments. upenn.edu This excess of unlabeled compound saturates the specific sigma-1 receptors, ensuring that any remaining measured radioactivity represents binding to other sites or partitioning into the membrane, which is defined as non-specific. The low non-specific binding of 3H-pentazocine makes it a highly reliable tool for receptor characterization. researchgate.net
Comparative Analysis with Other Benzomorphan (B1203429) Radioligands (e.g., [3H]-(+)-N-allylnormetazocine ([3H]-(+)-SKF 10,047))
The characterization of 3H-pentazocine as a superior radioligand for sigma receptors, particularly the sigma-1 subtype, is best understood through a comparative analysis with other benzomorphan-based probes, most notably [3H]-(+)-N-allylnormetazocine, also known as [3H]-(+)-SKF 10,047. researchgate.netnih.gov Research has consistently demonstrated that while both are benzomorphan derivatives used to label sigma sites, 3H-pentazocine exhibits significantly more favorable binding characteristics. researchgate.netnih.gov
A primary advantage of 3H-pentazocine is its remarkably low level of non-specific binding compared to [3H]-(+)-SKF 10,047. researchgate.net In studies using guinea pig brain membranes, 3H-pentazocine showed non-specific binding of only 5-10% over a concentration range of 3-25 nM. researchgate.net In stark contrast, [3H]-(+)-SKF 10,047, the only other available benzomorphan radioligand at the time of the research, exhibited non-specific binding of 30-35% within the same concentration range. researchgate.net This lower non-specific binding results in a clearer signal and more reliable data in receptor binding assays.
Furthermore, 3H-pentazocine is distinguished by its higher selectivity for sigma receptors. nih.gov While (+)-SKF 10,047 also binds to phencyclidine (PCP) receptor sites, 3H-pentazocine demonstrates insignificant activity at the PCP-binding site, making it a more precise tool for isolating and studying sigma receptors. nih.govnih.gov Pharmacological characterization in rat brain suggests that the binding site for 3H-pentazocine differs from that of other sigma ligands, including (+)-3H-SKF10,047. nih.gov This distinction underscores its utility as the first highly selective benzomorphan-based sigma receptor ligand. nih.gov The development of this specific radioligand was instrumental in enabling the discovery and differentiation of two distinct sigma receptors: sigma-1 and sigma-2. researchgate.net
Studies have established that 3H-pentazocine binds with high affinity to a single class of sites in guinea pig brain membranes, with a dissociation constant (Kd) of approximately 4.8-5.13 nM and a maximum binding capacity (Bmax) of 1146-1419 fmol/mg protein. researchgate.netnih.gov For comparison, 3H-N-allylnormetazocine (3H-SKF 10,047) binds with a lower affinity (higher Kd) of 20 nM and a Bmax of 260 fmol/mg of protein in rat brain membranes. nih.gov The higher affinity and selectivity of 3H-pentazocine make it a superior probe for the quantitative and qualitative analysis of sigma-1 receptors. researchgate.netsigmaaldrich.com
Interactive Data Table: Comparison of Benzomorphan Radioligands
| Feature | [3H]-(+)-Pentazocine | [3H]-(+)-SKF 10,047 | Source(s) |
| Non-Specific Binding | 5-10% (at 3-25 nM) | 30-35% (at 3-25 nM) | researchgate.net |
| Dissociation Constant (Kd) | ~4.8 - 5.13 nM (guinea pig brain) | ~20 nM (rat brain) | researchgate.netnih.govnih.gov |
| Max. Binding Capacity (Bmax) | ~1146 - 1419 fmol/mg protein | ~260 fmol/mg protein | researchgate.netnih.govnih.gov |
| Receptor Selectivity | Highly selective for sigma-1 receptors | Binds to sigma and PCP receptors | researchgate.netnih.govnih.gov |
The collective evidence from these comparative studies solidifies the status of 3H-pentazocine as a more precise and efficient radioligand than [3H]-(+)-SKF 10,047 for investigating the structure and function of sigma receptors. researchgate.netnih.gov
Receptor Binding Selectivity and Specificity of 3h Pentazocine
Sigma-1 Receptor Labeling and Pharmacological Profile
[3H]Pentazocine, particularly its dextrorotatory isomer, 3H-pentazocine, is a primary and selective radioligand for labeling and characterizing σ₁ receptors. sigmaaldrich.com Its pharmacological profile demonstrates high affinity, selectivity, and stereospecificity, making it a benchmark tool for in vitro binding assays.
3H-pentazocine binds with high affinity to a single class of sites recognized as the σ₁ receptor. researchgate.netnih.gov This high affinity is largely attributed to a very slow rate of dissociation from the receptor. researchgate.net Studies across different tissues have consistently reported dissociation constants (Kd) in the low nanomolar range, confirming a strong interaction. For instance, a Kd of 4.8 nM was recorded in guinea pig brain membranes, 1.8 nM in guinea pig liver membranes, and approximately 7 nM in rat brain. nih.govresearchgate.netnih.gov The maximum binding capacity (Bmax) has been measured at 1,419 fmol/mg protein in guinea pig brain and 280 fmol/mg protein in rat brain. nih.govresearchgate.net
A key feature of 3H-pentazocine is its remarkable selectivity for the σ₁ receptor over the σ₂ receptor. researchgate.net With σ₁ binding affinities in the nanomolar range and σ₂ affinities in the micromolar range, 3H-pentazocine is estimated to be over 700-fold selective for σ₁ sites. researchgate.net This high degree of selectivity, combined with low levels of non-specific binding (5-10%), makes it a superior probe compared to other benzomorphan (B1203429) radioligands like [3H]-(+)-N-allylnormetazocine ([3H]-(+)-SKF 10,047), which exhibits much higher non-specific binding (30-35%). researchgate.net The development of this selective radioligand was a crucial step that enabled the definitive discovery and differentiation of the two sigma receptor subtypes. researchgate.net
Table 1: Binding Affinity of 3H-Pentazocine for Sigma-1 Receptors in Various Tissues
| Tissue Preparation | Dissociation Constant (Kd) | Maximum Binding (Bmax) | Source |
|---|---|---|---|
| Guinea Pig Brain | 4.8 nM | 1,419 fmol/mg protein | researchgate.netresearchgate.net |
| Rat Brain | ~7.0 nM | 280 fmol/mg protein | nih.gov |
| Guinea Pig Liver | 1.8 nM | 1072 fmol/mg protein | nih.gov |
| Human Frontal Cortex | 3.68 nM | 0.636 pmol/mg protein | nih.gov |
The binding of pentazocine (B1679294) to the σ₁ receptor is highly stereoselective, with a distinct preference for the (+)-isomer. The σ₁ subtype is characterized by its high affinity for the (+)-stereoisomers of benzomorphans like pentazocine. sigmaaldrich.comnih.gov Conversely, the (-)-isomer, (-)-pentazocine, primarily interacts with opioid receptors to produce antinociception, while the (+)-isomer binds to the σ₁ receptor. researchgate.net This enantioselectivity was a foundational observation in differentiating the σ₁ receptor from both opioid receptors and the σ₂ receptor subtype, which shows a slight preference for the (–)-stereo isomers of benzomorphans. sigmaaldrich.comnih.gov The synthesis and characterization of [3H]-(+)-pentazocine provided a tool that specifically targets the high-affinity σ₁ site without the confounding interactions of the (-)-isomer. researchgate.netmdpi.com
The pharmacological profile of the site labeled by 3H-pentazocine is consistent with the σ₁ receptor, as demonstrated by competition binding assays. researchgate.net In these experiments, the binding of 3H-pentazocine is displaced by a range of known σ₁ ligands. nih.gov The rank order of potency for these competing compounds further validates the identity of the binding site. For example, in human frontal cortex membranes, the rank order of inhibitory constants (Ki) for displacing 3H-pentazocine was haloperidol (B65202) < N,N'-di(o-tolyl)guanidine (DTG) < (+)-SKF 10,047 < (-)-SKF 10,047. nih.gov This profile strongly correlates with that of sites labeled by other prototypic σ₁ receptor probes. researchgate.net The ability of these reference compounds to compete with 3H-pentazocine confirms that they all interact with the same orthosteric binding site on the σ₁ receptor. frontiersin.org
Table 2: Displacement of 3H-Pentazocine by Prototypic Sigma Ligands
| Competing Ligand | Tissue Source | Measurement (IC₅₀/Ki) | Source |
|---|---|---|---|
| Haloperidol | Human Frontal Cortex | Ki < DTG | nih.gov |
| N,N'-di(o-tolyl)guanidine (DTG) | Yeast (recombinant) | IC₅₀ = 122 nM | researchgate.net |
| (±)-Pentazocine | Yeast (recombinant) | IC₅₀ = 2.2 nM | researchgate.net |
| (+)-SKF 10,047 | Human Frontal Cortex | Ki > DTG | nih.gov |
| Caramiphen | Guinea Pig Brain | Ki enhanced by phenytoin (B1677684) | nih.gov |
| Dextromethorphan | Guinea Pig Brain | Ki enhanced by phenytoin | nih.gov |
The binding of 3H-pentazocine to σ₁ receptors can be allosterically modulated by certain compounds, most notably the anticonvulsant drug phenytoin. frontiersin.orgnih.gov Phenytoin acts as a positive allosteric modulator for the binding of the agonist 3H-pentazocine. nih.govresearchgate.net It dose-dependently stimulates the binding, which is associated with an enhancement of affinity (a decrease in the Kd value) and a slowing of the dissociation rate from the receptor. nih.govnih.govresearchgate.net However, phenytoin does not change the total number of binding sites (Bmax). nih.govresearchgate.net This suggests that phenytoin induces a conformational change in the σ₁ receptor that favors the binding of agonists like (+)-pentazocine. frontiersin.org In contrast, phenytoin negatively modulates the binding of σ₁ receptor antagonists, such as [3H]NE-100, by decreasing the number of labeled receptors and increasing the dissociation rate. nih.govresearchgate.net This differential effect provides an in vitro method for distinguishing between σ₁ receptor agonists and antagonists. researchgate.net
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the σ₁ receptor that are crucial for ligand binding. By expressing mutated σ₁ receptors and assessing their ability to bind 3Hpentazocine, researchers have pinpointed key components of the ligand-binding domain. nih.gov These studies have identified two anionic amino acids, Aspartic acid at position 126 (Asp126) and Glutamic acid at position 172 (Glu172), as being obligatory for ligand binding. nih.gov Mutation of these residues results in a loss of binding for σ₁ ligands, including 3Hpentazocine, indicating their direct or indirect role in forming the binding pocket. nih.gov
Role in Sigma-1 and Sigma-2 Receptor Differentiation
The high selectivity of (+)-pentazocine for the σ₁ receptor is fundamental to the pharmacological differentiation between σ₁ and σ₂ receptor subtypes. researchgate.netresearchgate.net Because 3H-pentazocine binds with high affinity almost exclusively to σ₁ sites, it can be used to selectively label and quantify this receptor population. researchgate.netresearchgate.netresearchgate.net
Furthermore, this selectivity is exploited in binding assays for the σ₂ receptor. Many radioligands, such as [3H]-1,3-di(o-tolyl)guanidine ([3H]DTG), bind with moderate to high affinity to both σ₁ and σ₂ receptors. mdpi.comupenn.edu To study σ₂ receptors in isolation using such non-selective tools, a high concentration of an unlabeled, selective σ₁ ligand is added to the assay. (+)-Pentazocine is frequently used for this purpose. mdpi.comupenn.edu By occupying and thus "masking" all the σ₁ sites, it ensures that the binding of the radioligand ([3H]DTG) reflects only its interaction with the σ₂ receptors. researchgate.netmdpi.comupenn.edu This masking technique, enabled by the selectivity of (+)-pentazocine, has been a cornerstone of σ₂ receptor pharmacology. upenn.edu
Low Affinity of Pentazocine at Sigma-2 Receptors
While the (+)-enantiomer of pentazocine is renowned for its sigma-1 activity, its interaction with the sigma-2 receptor is significantly weaker. Research has determined that (+)-pentazocine possesses a low affinity for the sigma-2 receptor, with a reported inhibitor constant (Kᵢ) of 406 nM. nih.govrcsi.com Despite this low affinity, at concentrations typically used in binding assays to mask sigma-1 sites (e.g., 100 nM to 1 µM), (+)-pentazocine can still compete with radioligands at the sigma-2 receptor. nih.govrcsi.com For instance, studies using membranes from MCF7 cells, which primarily express sigma-2 receptors, show that increasing concentrations of (+)-pentazocine can displace the binding of the non-selective sigma ligand [³H]di-O-tolyl guanidine (B92328) ([³H]DTG). nih.govresearchgate.net
This compound as a Sigma-1 Selective Probe
[3H]-(+)-Pentazocine has been established as a superior and highly selective radioligand for studying sigma-1 receptors. researchgate.netnih.govnih.gov Its development was a key step in differentiating the two main sigma receptor subtypes. researchgate.net In binding assays using guinea pig brain membranes, [3H]-(+)-pentazocine labels a single class of sites with high affinity, exhibiting a dissociation constant (Kd) of approximately 4.8 nM and a maximum binding capacity (Bmax) of 1,419 fmol/mg protein. researchgate.net Other studies in rat brain have reported a similar high affinity of about 7 nM. nih.gov
The pharmacological profile of sites labeled by [3H]-(+)-pentazocine shows a strong correlation (r = 0.98) with the sigma-1 profile identified by other prototypic sigma-1 ligands. researchgate.net Crucially, ligands for other neurotransmitter receptors show negligible activity at the sites labeled by [3H]-(+)-pentazocine, demonstrating its high selectivity for the sigma-1 receptor. researchgate.net This high selectivity and its characteristic of low non-specific binding make it an invaluable tool for characterizing the sigma-1 receptor. researchgate.netupenn.edu
Table 1: Receptor Binding Affinity of Pentazocine at Sigma Receptors This interactive table summarizes key binding affinity values for pentazocine at sigma-1 and sigma-2 receptors.
| Ligand | Receptor | Affinity Constant | Value (nM) | Source(s) |
|---|---|---|---|---|
[3H]-(+)-Pentazocine |
Sigma-1 | Kd | 4.8 | researchgate.net |
[3H]-(+)-Pentazocine |
Sigma-1 | Kd | ~7 | nih.gov |
(+)-Pentazocine |
Sigma-2 | Ki | 406 | nih.govrcsi.com |
Utility as a Masking Agent for Sigma-1 Sites in Sigma-2 Radioligand Binding Assays
Due to the high selectivity of (+)-pentazocine for sigma-1 over sigma-2 receptors, it has been widely employed as a "masking agent" in radioligand binding assays. nih.govrcsi.comnih.gov When researchers aim to study sigma-2 receptors using a non-selective radioligand like [³H]DTG, which binds to both sigma subtypes, a high concentration of non-radiolabeled (+)-pentazocine is added to the experiment. nih.govupenn.edu The purpose is to saturate and occupy all the sigma-1 sites, thereby "masking" them from the radioligand. upenn.edu In theory, this allows the radioligand to bind only to the available sigma-2 receptors, enabling the specific characterization of the sigma-2 population. nih.govrcsi.com This technique has been a cornerstone of sigma-2 receptor quantification for many years. nih.gov
Interactions with Opioid Receptor Systems
Pentazocine is a benzomorphan derivative and its interactions are not limited to sigma receptors; it also engages with the classical opioid receptor system, though its profile is distinct.
Differentiation from Classical Mu, Delta, and Kappa Opioid Receptors
The binding profile of pentazocine, particularly its enantiomers, distinguishes it from classical opioid agonists like morphine. The (+)-enantiomer, which is the form used in the tritiated radioligand [3H]-(+)-pentazocine, shows high and selective affinity for the sigma-1 receptor, with very low affinity for opioid receptors. nih.govguidetopharmacology.org In contrast, the (-)-enantiomer is primarily responsible for the opioid effects. guidetopharmacology.org This stereoselectivity, with one enantiomer targeting sigma receptors and the other targeting opioid receptors, creates a complex pharmacological profile that differentiates racemic pentazocine from traditional opioids that primarily interact with mu (µ), delta (δ), and kappa (κ) receptors. patsnap.comdrugbank.com While morphine's actions can be modulated by sigma receptor ligands, it does not bind directly to the sigma receptor itself, unlike (+)-pentazocine. wikipedia.org
Limited Affinity of Pentazocine Enantiomers for Kappa Opioid Receptors in Select Contexts
The (-)-enantiomer of pentazocine is often characterized as a kappa opioid receptor (KOR) agonist. guidetopharmacology.orgnih.gov However, its binding is not exclusively limited to this receptor subtype. Detailed binding studies have shown that (-)-pentazocine has a high affinity for both KOR and mu-opioid receptors (MOR), with a weaker affinity for the delta-opioid receptor (DOR). researchgate.net
In membranes from CHO cells engineered to express human opioid receptors, (-)-pentazocine displayed the following binding affinities:
KOR: Ki = 7.6 nM
MOR: Ki = 3.2 nM
DOR: Ki = 62 nM researchgate.net
These findings indicate that (-)-pentazocine is a potent ligand at both kappa and mu receptors, rather than being purely selective for KOR. nih.govresearchgate.net This dual affinity suggests that the analgesic effects of pentazocine are likely mediated through a complex interaction with both kappa and mu opioid receptor systems. researchgate.net
Table 2: Binding Affinity of (-)-Pentazocine for Opioid Receptor Subtypes This interactive table displays the binding affinities of the (-)-enantiomer of pentazocine for the three classical opioid receptors, based on studies in CHO cell membranes expressing human receptors.
| Receptor Subtype | Inhibitor Constant (Ki) | Value (nM) | Source(s) |
|---|---|---|---|
| Mu (µ) Opioid Receptor | Ki | 3.2 | researchgate.net |
| Kappa (κ) Opioid Receptor | Ki | 7.6 | researchgate.net |
| Delta (δ) Opioid Receptor | Ki | 62 | researchgate.net |
Assessment of Cross-Reactivity with Other Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506), PCP sites)
3H-Pentazocine is well-established as a highly potent and selective radioligand for the sigma-1 (σ₁) receptor. nih.govsigmaaldrich.com Its utility in neuroscience research stems from its ability to label this receptor with high affinity, allowing for detailed investigation of the receptor's distribution and function. However, a comprehensive understanding of its binding profile requires an assessment of its potential cross-reactivity with other centrally active receptor systems. Research into the selectivity of 3H-pentazocine has primarily focused on its interaction with various neurotransmitter receptors, including those for dopamine and serotonin, as well as the phencyclidine (PCP) binding site located on the N-methyl-D-aspartate (NMDA) receptor complex.
Detailed research findings indicate that 3H-pentazocine possesses a notable degree of selectivity for sigma receptors over the dopamine, serotonin, and PCP receptor sites. Studies have demonstrated that its affinity for these other receptors is significantly lower. For instance, early characterization studies found that apomorphine, a dopamine receptor agonist, did not effectively displace 3H-pentazocine from its binding sites, suggesting a lack of significant interaction with dopamine receptors. Similarly, while some serotonin reuptake inhibitors have been shown to inhibit its binding, this is often at concentrations much higher than those required for sigma receptor ligands.
The interaction with the PCP site of the NMDA receptor has also been investigated. While some ligands show affinity for both sigma and PCP sites, leading to initial confusion between the two receptor systems, more selective compounds have clarified their distinct nature. mdpi.comnih.gov Studies have shown that phencyclidine displaces 3H-pentazocine with only low affinity, and other NMDA receptor antagonists like MK-801 are largely inactive at the sigma-1 site labeled by 3H-pentazocine. nih.gov This indicates that while there may be some minimal interaction, 3H-pentazocine is not a potent ligand for the PCP site under typical assay conditions.
While precise, high-affinity binding to these non-sigma receptors has not been demonstrated, some in vivo effects of (+)-pentazocine may not be solely attributable to its action at sigma-1 sites, suggesting potential interactions with other, as-yet-unidentified binding sites or complex downstream effects. nih.gov
The following table summarizes the binding affinity of 3H-pentazocine for its primary target and its general cross-reactivity profile.
Interactive Data Table: this compound Binding Profile
| Receptor Target | Reported Binding Affinity (Ki/Kd) | Cross-Reactivity Level |
| Sigma-1 (σ₁) Receptor | ~3-7 nM | High |
| Dopamine Receptors | Not consistently reported; displacement requires high concentrations of dopamine ligands. | Low |
| Serotonin Receptors | Not consistently reported; inhibited by some serotonin uptake blockers at high concentrations. | Low |
| PCP Site (NMDA Receptor) | Low affinity | Low |
This table is based on qualitative and quantitative findings from multiple research sources. "Low" indicates that significant binding is only observed at high, non-physiological concentrations of competing ligands, and specific high-affinity Ki values are not consistently reported in the literature.
Methodologies Employing 3h Pentazocine in Receptor Research
In Vitro Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction between a radiolabeled ligand, such as [3H]pentazocine, and its receptor. These assays are instrumental in determining key binding parameters and understanding the pharmacological profile of the receptor.
Membrane Preparation Protocols for Diverse Tissues and Cell Lines
The initial and crucial step in performing in vitro binding assays is the preparation of membranes containing the receptor of interest. The specific protocol can vary depending on the source tissue or cell line to optimize receptor yield and integrity.
Guinea-Pig and Rat Brain: Brain tissue is homogenized in ice-cold buffer, often a Tris-HCl buffer (e.g., 50 mM, pH 7.4), sometimes containing sucrose (B13894) (0.32 M). upenn.edu The homogenate is then subjected to a series of centrifugation steps. A low-speed spin is typically used to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 31,000-48,000 x g) to pellet the membranes. upenn.edu These membrane pellets, which are enriched in microsomal and synaptic fractions where sigma receptors are abundant, are then washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the binding assay. nih.gov Finally, the washed pellets are resuspended in the assay buffer to a specific protein concentration.
Human Cerebellum and Frontal Cortex: Similar to animal brain tissue, post-mortem human brain tissue is homogenized in a suitable buffer and centrifuged to obtain a crude membrane fraction. nih.gov Given the nature of post-mortem tissue, factors such as post-mortem time and storage conditions are often considered, although studies have shown that this compound binding sites in human frontal cortex are stable under typical storage conditions (-80°C). nih.gov
Prostate and Other Tumor Cell Lines (e.g., MCF7, MDA-MB-468): Cultured cells are harvested and washed with a buffer like phosphate-buffered saline (PBS). The cells are then lysed, often through homogenization or sonication, in a buffer solution. The lysate is centrifuged to separate the membrane fraction from cytosolic components. The resulting membrane pellet is washed and resuspended in the appropriate assay buffer. researchgate.netresearchgate.net
Yeast Cells (e.g., Saccharomyces cerevisiae): For yeast cells engineered to express specific receptors, the cell wall is first enzymatically digested to produce spheroplasts. These spheroplasts are then lysed osmotically or mechanically. The lysate undergoes differential centrifugation to isolate the microsomal membrane fraction, which is then washed and prepared for the binding assay. researchgate.net
Saturation and Competition Binding Assay Designs
Saturation Binding Assays: These assays are designed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. In a typical saturation experiment, a fixed amount of the membrane preparation is incubated with increasing concentrations of this compound until saturation is reached, meaning all available receptors are occupied by the radioligand. nih.govresearchgate.net To distinguish between total binding and specific binding to the receptor, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol (B65202) or unlabeled (+)-pentazocine) to block the specific binding of this compound. nih.gov This allows for the measurement of non-specific binding, which is then subtracted from the total binding to yield the specific binding at each concentration of the radioligand. umich.edu
Competition Binding Assays: These assays are used to determine the affinity of unlabeled compounds for the receptor. In this setup, a fixed concentration of this compound (typically at or near its Kd value) is incubated with the membrane preparation in the presence of varying concentrations of the competing unlabeled ligand. nih.gov The unlabeled compound competes with this compound for binding to the receptor, leading to a dose-dependent decrease in the amount of bound radioligand. The concentration of the competing ligand that inhibits 50% of the specific binding of this compound is known as the IC50 value.
Data Analysis for Binding Parameters (K_d, B_max, K_i)
The data obtained from radioligand binding assays are analyzed to derive quantitative measures of receptor binding.
K_d (Equilibrium Dissociation Constant) and B_max (Maximum Receptor Density): These parameters are determined from saturation binding experiments. The specific binding data are plotted against the concentration of free this compound. The resulting hyperbolic curve can be analyzed using non-linear regression analysis to directly fit the data to the one-site binding equation, which is the preferred method. umich.edu Alternatively, the data can be linearized using methods like the Scatchard plot, where the ratio of bound to free radioligand is plotted against the bound radioligand. turkupetcentre.net The K_d is derived from the slope of the line, and the B_max is determined from the x-intercept. turkupetcentre.net
K_i (Inhibition Constant): The K_i value represents the affinity of the competing (unlabeled) ligand for the receptor and is calculated from the IC50 value obtained in competition binding assays. The Cheng-Prusoff equation is commonly used for this conversion: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand (this compound) used in the assay and Kd is its equilibrium dissociation constant. upenn.edu
The following tables present a summary of binding parameters for this compound determined in various tissues and cell lines from different research studies.
Table 1: Saturation Binding Parameters for this compound
| Tissue/Cell Line | K_d (nM) | B_max (fmol/mg protein or pmol/mg protein) | Reference |
|---|---|---|---|
| Guinea Pig Brain | 5.13 ± 0.97 | 1146 ± 122 fmol/mg | nih.gov |
| Rat Brain | ~7 | 280 fmol/mg | nih.gov |
| Human Frontal Cortex | 3.68 ± 0.46 | 0.636 ± 0.107 pmol/mg | nih.gov |
| T-Lymphocyte Membranes | 401 ± 85 | - | nih.gov |
| B-Lymphocyte Membranes | 302 ± 46 | - | nih.gov |
| Thymocytes (High Affinity) | 277 ± 92 | - | nih.gov |
Table 2: K_i Values of Various Compounds Determined by this compound Competition Assays
| Competing Ligand | Tissue/Cell Line | K_i (nM) | Reference |
|---|---|---|---|
| Haloperidol | Human Frontal Cortex | < (+)-SKF 10,047 | nih.gov |
| N,N'-di(o-tolyl)guanidine (DTG) | Human Frontal Cortex | < (+)-SKF 10,047 | nih.gov |
| (+)-SKF 10,047 | Human Frontal Cortex | > Haloperidol, DTG | nih.gov |
| (-)-SKF 10,047 | Human Frontal Cortex | > (+)-SKF 10,047 | nih.gov |
Autoradiographic Visualization of this compound Binding Sites
Autoradiography with this compound allows for the anatomical localization of its binding sites, providing a visual map of receptor distribution within tissues, particularly the brain.
In Vitro Autoradiography Techniques
In vitro autoradiography involves labeling receptors in slide-mounted tissue sections. Unfixed, frozen tissue sections (typically 10-20 µm thick) are thaw-mounted onto gelatin-coated microscope slides. The sections are then incubated with a solution containing this compound at a concentration typically near its Kd value to label the sigma-1 receptors. nih.gov To determine non-specific binding, adjacent sections are incubated in the same solution but with the addition of a high concentration of an unlabeled competing ligand, such as haloperidol or unlabeled (+)-pentazocine. nih.gov After incubation, the sections are washed in cold buffer to remove unbound radioligand and then dried. The dried, labeled sections are apposed to a radiation-sensitive film or emulsion for a period of weeks to months. The radioactive decay from the this compound exposes the film, creating a latent image. After development, the resulting autoradiogram provides a detailed image of the distribution and density of the this compound binding sites, which can be quantified using computerized densitometry. nih.gov
Mapping Regional Distribution of Sigma-1 Receptors in Animal Brains
Autoradiographic studies using this compound have been instrumental in mapping the distribution of sigma-1 receptors in the brains of various animal models.
Guinea Pig Brain: In the guinea pig brain, this compound binding is particularly high in several regions, including the cingulate cortex, the dorsal diagonal band, the periaqueductal gray, the cerebellum (notably the granule layer), and various cranial nerve nuclei. nih.govnih.gov In contrast, lower densities of binding sites are observed in the nucleus accumbens, neocortical areas, and the caudate nucleus. nih.gov The distribution pattern of this compound binding shows a significant correlation with that of another sigma ligand, [3H]1,3-di-o-tolylguanidine (DTG), although some regional differences in the binding ratios of the two ligands suggest variations in the relative distribution of sigma-1 and sigma-2 receptor subtypes. nih.gov
Rat Brain: Studies in the rat brain have also utilized this compound for autoradiographic visualization of sigma-1 receptors. The distribution patterns observed are generally consistent with those seen in the guinea pig brain, highlighting key areas of sigma-1 receptor enrichment. uni-freiburg.de These studies confirm the presence of high-density binding sites in motor and limbic areas, which aligns with the proposed roles of sigma-1 receptors in motor control and cognitive functions.
Comparative Autoradiographic Studies with Other Radioligands (e.g., [3H]DTG)
The tritiated radioligand 3H-pentazocine has been instrumental in elucidating the distribution and characteristics of sigma receptors, particularly through comparative autoradiography with other ligands like [3H]1,3-di-o-tolylguanidine ([3H]DTG). These studies leverage the differing binding profiles of the radioligands to distinguish between sigma receptor subtypes.
Research has confirmed that (+)-pentazocine demonstrates high potency and selectivity for sigma-1 (σ₁) receptors. nih.gov In contrast, [3H]DTG is a non-selective sigma ligand, binding to both sigma-1 and sigma-2 (σ₂) subtypes. nih.gov This distinction is critical in comparative studies, as it allows researchers to infer the relative distribution of σ₁ and σ₂ sites in various tissues.
In vitro autoradiography studies in the guinea pig brain have provided detailed maps of these binding sites. nih.gov A significant correlation was found between the binding of 3H-pentazocine and [3H]DTG across different brain regions, yet notable differences in the binding ratios of the two ligands were observed in specific nuclei. nih.gov Because 3H-pentazocine selectively labels σ₁ sites, these variations in binding ratios are indicative of the differential distribution of σ₁ and σ₂ receptors throughout the brain. nih.gov
The binding of 3H-pentazocine is particularly high in areas such as the cingulate cortex, periaqueductal gray, cerebellum, and certain cranial nerve nuclei. nih.gov Conversely, regions like the nucleus accumbens and caudate nucleus show relatively low binding. nih.gov This detailed anatomical distribution, established through autoradiography, provides a foundation for understanding the functional roles of sigma receptor subtypes in the central nervous system.
Table 1: Regional Distribution of 3H-Pentazocine Binding Sites in Guinea Pig Brain via Autoradiography
| Brain Region | Relative Binding Density |
|---|---|
| Cingulate Cortex | High |
| Dorsal Diagonal Band | High |
| Periaqueductal Gray | High |
| Cerebellum | High |
| Cranial Nerve Nuclei | High |
| Nucleus Accumbens | Low |
| Neocortical Areas | Low |
| Caudate Nucleus | Low |
Data sourced from autoradiographic studies comparing 3H-pentazocine and [3H]DTG binding. nih.gov
Advances in High-Throughput Screening Using this compound
High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify those that interact with a specific biological target. While HTS is a cornerstone of modern drug discovery, a review of available scientific literature indicates that specific, developed HTS platforms explicitly utilizing this compound are not widely documented.
Radiolabeled ligands remain a highly sensitive method for investigating receptor binding, providing reliable data on receptor expression, dissociation constants, and inhibitor constants. revvity.com 3H-pentazocine, in particular, is characterized as a superior probe for sigma-1 receptors due to its high affinity, high selectivity, and low non-specific binding. researchgate.net These characteristics make it an excellent tool for traditional receptor binding assays, which are often conducted on a smaller scale than typical HTS campaigns. revvity.com
The development of HTS assays generally requires robust, scalable, and often non-radioactive detection methods to accommodate the screening of vast compound libraries, numbering from thousands to millions. uni-bonn.de While the fundamental principles of competitive binding with this compound could theoretically be adapted to a higher-throughput format, such as scintillation proximity assays (SPA), specific applications and advances using this particular radioligand in large-scale screening campaigns are not prominently featured in current research. Therefore, its primary role remains in more focused, lower-throughput pharmacological characterization and autoradiographic studies. nih.govresearchgate.net
Preclinical Applications of 3h Pentazocine in Investigating Sigma Receptor Biology
Characterization of Novel Sigma Receptor Ligands
A primary application of 3H-pentazocine is in competitive binding assays to determine the affinity of newly synthesized, unlabeled compounds for the σ₁ receptor. sigmaaldrich.comrevvity.com In these experiments, membranes from tissues rich in σ₁ receptors, such as guinea pig brain, are incubated with a fixed concentration of 3H-pentazocine and varying concentrations of a novel test ligand. upenn.edu The ability of the test ligand to displace 3H-pentazocine from the receptor is measured, and from this, the inhibitor constant (Kᵢ) is calculated. A lower Kᵢ value signifies a higher binding affinity.
This methodology has been crucial for establishing the σ₁ receptor binding profiles of numerous potential therapeutic agents. For instance, studies have used 3H-pentazocine to characterize the affinity of novel diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives. acs.org Similarly, the σ₁ receptor affinities of N-normetazocine derivatives were evaluated using competition assays with 3H-pentazocine. mdpi.com
The data below illustrates findings from such characterization studies, where the Kᵢ values of various compounds were determined by their ability to displace 3H-pentazocine.
Table 1: Affinity (Kᵢ) of Various Ligands for the Sigma-1 Receptor Determined by 3H-Pentazocine Competition Assays
| Compound | Kᵢ (nM) | Reference |
|---|---|---|
| Reference Ligands | ||
| Haloperidol (B65202) | <1.0 | miami.edu |
| (+)-Pentazocine | ~3.1 | miami.edursc.org |
| (+)-SKF 10,047 | ~10.0 | miami.edu |
| DTG | ~20.0 | miami.edu |
| Novel Test Ligands | ||
| 4b (AD186) | 2.7 | acs.org |
| 8f (AB10) | 10 | acs.org |
| 5b (AB21) | 13 | acs.org |
| PRE-084 | 13 | nih.govplos.org |
| Dipentylammonium (DPA) | 39.8 | researchgate.net |
| (-)-2R/S-LP2 (1) | 112.72 | mdpi.com |
These assays not only establish affinity but also help determine selectivity. By comparing the Kᵢ at the σ₁ receptor (using 3H-pentazocine) with the Kᵢ at the σ₂ receptor (often using [3H]DTG in the presence of a σ₁ masking agent), researchers can calculate a selectivity ratio, which is critical for developing subtype-specific pharmacological tools. mdpi.com
Investigation of Sigma-1 Receptor Localization within Subcellular Fractions
To understand the function of σ₁ receptors, it is essential to know their location within the cell. 3H-pentazocine has been a key tool in this endeavor through subcellular fractionation studies. In these experiments, cells or tissues are homogenized, and different organelles are separated by centrifugation into fractions (e.g., nuclear, mitochondrial, microsomal). The binding of 3H-pentazocine is then measured in each fraction to determine the receptor density.
Studies in rat brain revealed that 3H-pentazocine binding is not enriched in the crude synaptic membrane fraction. nih.gov Instead, similar to other sigma ligands, binding was found to be enriched in the microsomal and nuclear fractions. nih.gov This localization points towards intracellular roles for the σ₁ receptor, rather than a primary function at the cell surface synapse.
More detailed fractionation of guinea pig brain into P1 (nuclear), P2 (mitochondrial and synaptosomal), and P3 (microsomal) fractions provided a clearer picture. Saturation assays with 3H-pentazocine demonstrated the presence of a single population of high-affinity binding sites in all fractions. researchgate.net However, the receptor density (Bₘₐₓ) varied significantly between them.
Table 2: Density of 3H-Pentazocine Binding Sites (Bₘₐₓ) in Guinea Pig Brain Subcellular Fractions
| Subcellular Fraction | Description | Bₘₐₓ (pmol/mg protein) | Reference |
|---|---|---|---|
| P1 | Nuclear | 0.93 ± 0.02 | researchgate.net |
| P2 | Mitochondrial/Synaptosomal | 2.58 ± 0.05 | researchgate.net |
| P3 | Microsomal | 2.94 ± 0.04 | researchgate.net |
The maximal number of receptors was highest in the P3 (microsomal) fraction, which contains the endoplasmic reticulum (ER), and significantly lower in the P1 (nuclear) fraction. researchgate.net These findings, enabled by 3H-pentazocine binding, strongly support the identification of the σ₁ receptor as an intracellular protein primarily localized to the ER, a concept that is now central to understanding its function as a molecular chaperone. nih.govplos.org
Role of Sigma-1 Receptors in Cellular Pathways as Probed by [3H]Pentazocine Binding (e.g., Sterol Isomerases)
While 3H-pentazocine binding directly measures receptor interaction, it has also been used to probe the functional roles of σ₁ receptors. One of the most intriguing early findings was the sequence similarity between the cloned σ₁ receptor and a fungal Δ⁸⁻⁷ sterol isomerase. sigmaaldrich.com This led to the hypothesis that σ₁ receptors might be involved in sterol biosynthesis or lipid metabolism in mammals.
Although the mammalian σ₁ receptor itself does not possess sterol isomerase activity, its binding site can be modulated by steroids and is influenced by lipid environments. sigmaaldrich.com Research using 3H-pentazocine binding has helped to explore this connection. For example, the binding of 3H-pentazocine to σ₁ receptors can be inhibited by certain cytochrome P450 ligands, suggesting a relationship with enzymatic systems involved in metabolism. nih.gov Furthermore, studies have demonstrated that phenytoin (B1677684), an anticonvulsant, can allosterically modulate the binding of 3H-pentazocine to σ₁ sites. nih.gov This modulation, which increases the affinity of certain sigma ligands, suggests a complex regulatory mechanism at the receptor that could be linked to its role in cellular signaling and lipid homeostasis. nih.gov The use of 3H-pentazocine allows researchers to investigate how various compounds and cellular states affect the receptor's conformation and binding capacity, providing indirect clues about its functional pathways.
Ex Vivo Receptor Occupancy Studies in Animal Models (e.g., in relation to opioid receptors)
Ex vivo receptor occupancy studies bridge the gap between in vitro binding affinity and in vivo drug action. In this paradigm, an animal is administered a test compound, and after a specific time, its brain tissue is removed and analyzed. The amount of available σ₁ receptors is then quantified using in vitro binding with 3H-pentazocine. A reduction in 3H-pentazocine binding in the tissue from the drug-treated animal compared to a vehicle-treated control indicates that the test compound is occupying σ₁ receptors in vivo.
This technique is critical for determining the relationship between the dose of a drug administered and the degree to which it engages its target in the central nervous system. Such studies have been used to validate the in vivo target engagement of novel σ₁ receptor ligands.
Moreover, ex vivo binding has been used to explore the interplay between sigma and opioid systems. While (+)-pentazocine is selective for sigma receptors, its enantiomer, (-)-pentazocine, acts as a kappa-opioid receptor agonist. myeventflo.com Studies have used ex vivo autoradiography to measure the occupancy of different receptor types simultaneously. For instance, following the administration of (-)-pentazocine to rats, ex vivo assays using [3H]U-69,593 showed significant occupancy of kappa-opioid receptors. myeventflo.com In separate studies assessing the pharmacodynamics of pentazocine (B1679294) (as a racemic mixture), the occupancy of opioid receptors was measured ex vivo using [3H]naloxone, demonstrating a correlation between receptor occupancy and plasma concentrations of the drug. researchgate.netnih.gov By using specific radioligands like 3H-pentazocine for σ₁ receptors, [3H]DAMGO for mu-opioid receptors, and [3H]U-69,593 for kappa-opioid receptors in parallel experiments, researchers can dissect the multi-target engagement profiles of compounds and better understand their pharmacological mechanisms. myeventflo.com
Future Directions and Perspectives in 3h Pentazocine Enabled Research
Development of Next-Generation Sigma Receptor Radioligands
The pioneering use of [3H]pentazocine in in-vitro binding assays has been critical for characterizing the sigma-1 receptor binding profile. researchgate.netnih.gov It demonstrated high affinity, selectivity, and low non-specific binding, making it a superior probe compared to earlier benzomorphan (B1203429) radioligands like [3H]-(+)-SKF 10,047. researchgate.net The detailed pharmacological characterization it enabled, revealing high affinity (Kd ≈ 4.8-5.13 nM) and high density (Bmax ≈ 1146-1419 fmol/mg protein) in guinea pig brain membranes, set a gold standard for future ligand development. researchgate.netnih.gov
Research is now focused on creating even more sophisticated radioligands, particularly for in-vivo imaging techniques like Positron Emission Tomography (PET). The knowledge of structure-activity relationships (SARs) gleaned from competition binding assays with this compound has guided the synthesis of novel ligands with improved properties. acs.org For instance, while this compound is ideal for autoradiography, its tritium (B154650) label makes it unsuitable for PET. This has driven the development of ligands labeled with positron-emitting isotopes such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F).
The development of these next-generation radioligands often involves using this compound in initial screening phases to determine the affinity and selectivity of new chemical entities for the σ₁ receptor. upenn.edu A persistent challenge in the field has been the development of truly selective σ₂ receptor ligands, as the prototypic ligand [3H]DTG binds to both subtypes. upenn.edu The common practice of using (+)-pentazocine to mask σ₁ sites in [3H]DTG assays has been questioned, as it may interfere with σ₂ binding affinity measurements. upenn.eduresearchgate.netfrontiersin.org This highlights the need for new radioligands with inherent subtype selectivity, a quest that continues to rely on the benchmark data provided by this compound.
Future efforts are directed at developing ligands that not only have high affinity and selectivity but also possess appropriate pharmacokinetic properties for in-vivo imaging, such as optimal blood-brain barrier penetration and metabolic stability. Promising PET tracers like [¹⁸F]fluspidine and [¹⁸F]FTC-146 for σ₁ receptors are products of this ongoing research. acs.org
| Radioligand | Receptor Selectivity | Affinity (Kd or Ki) | Key Application(s) |
|---|---|---|---|
| This compound | High for Sigma-1 | ~5 nM | In-vitro binding assays, autoradiography |
| [3H]DTG | Non-selective (Sigma-1/Sigma-2) | ~35-40 nM | Sigma-2 assays (with masking agent) |
| [¹¹C]SA4503 | High for Sigma-1 | - | PET Imaging |
| [¹⁸F]fluspidine | High for Sigma-1 | - | PET Imaging |
Integration with Advanced Imaging Modalities for Translational Research (e.g., PET)
A significant future direction for sigma receptor research is the translation of preclinical findings into clinical applications, a process heavily reliant on advanced imaging modalities like PET. nih.gov While this compound has been invaluable for ex-vivo and in-vitro autoradiography to map receptor distribution, PET imaging allows for the non-invasive, quantitative study of these receptors in living subjects, including humans. nih.govresearchgate.net
The development of PET radioligands for σ₁ receptors, such as [¹¹C]SA4503, represents a direct technological evolution from the foundational work with this compound. These PET tracers enable the investigation of the σ₁ receptor's role in the pathophysiology of various CNS disorders like Alzheimer's disease, schizophrenia, and pain in living patients. nih.gov This translational leap is crucial for confirming whether the receptor density changes and pharmacological interactions observed in animal models with this compound hold true in human disease.
However, this integration is not without challenges. A primary hurdle in translational preclinical research is the confounding effect of anesthesia used during animal PET scans, which is not typically used in human brain scans. nih.govnih.gov Anesthetics can alter radiotracer uptake and binding, potentially complicating the direct comparison of preclinical and clinical data. nih.gov Future research will need to incorporate advanced techniques like motion correction for awake animal imaging to bridge this translational gap, ensuring that the insights gained from PET studies are robust and clinically relevant. nih.gov The ultimate goal is to use these advanced imaging techniques to diagnose diseases earlier, monitor progression, and assess the efficacy of new σ₁ receptor-targeted therapies. nih.gov
Expanding Understanding of Sigma-1 Receptor Physiological Functions and Ligand Interactions
The use of this compound was fundamental in establishing the σ₁ receptor as a distinct entity, separate from opioid or other neurotransmitter receptors. nih.govnih.gov It enabled the pharmacological classification of compounds as agonists (e.g., (+)-pentazocine) or antagonists (e.g., haloperidol), based on their ability to displace the radioligand and elicit specific functional responses. nih.govsigmaaldrich.com Future research will continue to build on this framework to unravel the complex physiological roles of the σ₁ receptor.
Current understanding posits the σ₁ receptor as a unique "chaperone protein" located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular processes, including ion channel function, protein folding, and cellular stress responses. frontiersin.orgnih.gov Research has shown that σ₁ receptor ligands can regulate the function of NMDA receptors and various ion channels. frontiersin.orgsigmaaldrich.com
Future studies will likely focus on several key areas:
Elucidating the Interactome: Identifying the full spectrum of proteins that interact with the σ₁ receptor (its "interactome") to understand how it exerts its "pluripotent" regulatory effects. frontiersin.org
Defining Ligand Functional Profiles: Moving beyond the simple agonist/antagonist classification to understand concepts like allosteric modulation. For example, the anticonvulsant phenytoin (B1677684) has been identified as a positive allosteric modulator (PAM) of the σ₁ receptor. frontiersin.org
Connecting Binding to In-Vivo Effects: Reconciling in-vitro binding data with in-vivo physiological and behavioral outcomes. Studies have sometimes shown a dissociation between this compound binding affinity and the in-vivo motor effects of (+)-pentazocine, suggesting that other binding sites or complex downstream mechanisms may be involved. nih.gov Further investigation is needed to clarify these relationships.
By using this compound in competition binding assays alongside functional assays, researchers can continue to characterize the nuanced pharmacology of new ligands and probe the receptor's role in neuroprotection, pain modulation, cancer, and psychiatric disorders. acs.orgnih.govelsevierpure.com
| Compound | Classification | Primary Research Use |
|---|---|---|
| (+)-Pentazocine | Sigma-1 Agonist | Prototypical agonist for functional studies |
| Haloperidol (B65202) | Sigma-1 Antagonist | Prototypical antagonist, displaces this compound |
| BD-1063 | Sigma-1 Antagonist | Experimental antagonist |
| PRE-084 | Sigma-1 Agonist | Selective experimental agonist |
| Phenytoin | Positive Allosteric Modulator (PAM) | Studying allosteric regulation of Sigma-1 |
Q & A
Basic: What methodological considerations are critical for optimizing [3H]pentazocine saturation binding assays?
Answer:
- Receptor Preparation : Use purified σ1 receptors in transfected cell lines (e.g., FH-s1R) or native tissues (e.g., guinea pig brain homogenates) with membrane preparations to ensure proper ligand accessibility .
- Buffer Conditions : Maintain pH 7.5 for standard assays, as acidic (pH 6) or basic (pH 9) conditions alter σ1 receptor oligomerization, affecting Bmax and Kd values. Basic pH increases multimer formation and ligand affinity, while acidic pH reduces both .
- Ligand Stability : Account for this compound’s chemical instability by using fresh batches and validating purity via HPLC .
- Data Analysis : Fit saturation curves using nonlinear regression (e.g., GraphPad Prism) with a one-site model for simplicity, but validate with a two-site model if biphasic binding is suspected .
Basic: How should researchers analyze competitive inhibition data when testing σ1 receptor ligands against this compound?
Answer:
- Experimental Design : Perform competition assays with increasing concentrations of unlabeled ligands (e.g., haloperidol or sphingosine) against a fixed this compound concentration (typically near Kd, ~7–30 nM) .
- IC50 to Ki Conversion : Use the Cheng-Prusoff equation to calculate Ki values, incorporating the radioligand’s Kd and assay-specific ligand concentration .
- Model Selection : Fit data to a one-site model unless pseudo-Hill coefficients deviate significantly from 1.0 (e.g., 0.6–1.0 in ). For ligands with cooperative effects (e.g., sphingosine), use Schild analysis to assess allosteric modulation .
Advanced: How does pH influence σ1 receptor oligomerization and this compound binding kinetics?
Answer:
- Mechanistic Insight : At pH 9, σ1 receptors form multimers, increasing this compound affinity (lower Kd) without altering Bmax. Conversely, pH 6 promotes monomer/dimer states, reducing both affinity and Bmax .
- Kinetic Analysis : Use stopped-flow assays to measure association (kon) and dissociation (koff) rates. The slow dissociation phase (~0.02 min⁻¹) suggests a conformational change in the receptor post-ligand binding, independent of oligomeric state .
- Practical Implications : Adjust buffer pH based on study goals—e.g., pH 9 enhances ligand-receptor resolution for structural studies, while pH 7.5 mimics physiological conditions .
Advanced: How can discrepancies in reported Bmax and Kd values for this compound across studies be resolved?
Answer:
- Source Variability : Bmax differences arise from tissue sources (e.g., 20.3 pmol/mg in transfected cells vs. 13.4 pM/mg in guinea pig liver) due to receptor density variations .
- Methodological Factors :
- Normalization : Express Bmax relative to protein concentration or housekeeping gene expression (e.g., β-actin) for cross-study comparisons .
Advanced: What are the advantages of using [3H]-SN56 over this compound in σ1 receptor studies?
Answer:
- Enhanced Affinity : [3H]-SN56 has a Kd of 0.069 nM, ~70-fold higher affinity than this compound (Kd = 4.8–37.8 nM), reducing radioligand consumption .
- Improved Stability : [3H]-SN56 resists degradation, minimizing background noise in long-term assays .
- Validation : Cross-validate binding sites with this compound to confirm σ1 specificity. Use displacement assays with classical σ1 ligands (e.g., haloperidol) to ensure comparable pharmacological profiles .
Advanced: How do sphingolipids modulate this compound binding to σ1 receptors?
Answer:
- Allosteric Inhibition : D-erythro-sphingosine increases this compound’s Kd (2.3 nM → 12.6 nM) without altering Bmax, suggesting noncompetitive inhibition via a distinct site .
- Mechanistic Studies : Perform saturation binding with/without sphingosine (1–5 µM) and analyze via Scatchard plots. The unchanged Bmax indicates sphingosine affects ligand affinity, not receptor availability .
- Physiological Relevance : Investigate sphingolipid-rich environments (e.g., lipid rafts) to model in vivo modulation of σ1 signaling .
Basic: What controls are essential for validating this compound binding specificity?
Answer:
- Nonspecific Binding : Include excess cold ligand (e.g., 10 µM (+)-pentazocine) to define nonspecific binding .
- Subtype Selectivity : Mask σ2 receptors with 1 µM DTG in competition assays to isolate σ1-specific binding .
- Tissue Blanks : Use σ1 receptor-knockout tissues or transfected cells lacking σ1 to confirm signal specificity .
Advanced: How can kinetic studies of this compound binding inform σ1 receptor conformational dynamics?
Answer:
- Two-Step Binding Model : The slow association phase (~0.02 min⁻¹) reflects a receptor conformational shift from closed to open states, independent of ligand concentration .
- Dissociation Studies : Monitor ligand off-rates under acidic vs. basic conditions. Slower dissociation at pH 9 correlates with stabilized multimer states .
- Structural Correlates : Pair kinetic data with cryo-EM or mutagenesis (e.g., R119A/D195A mutants) to map residues involved in conformational transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
